Guanosine-2'-monophosphate
Overview
Description
Guanosine-2’-monophosphate (GMP) is a guanine nucleotide containing one phosphate group which is esterified to the sugar moiety . It belongs to the class of organic compounds known as pentose phosphates, which are carbohydrate derivatives containing a pentose substituted by one or more phosphate groups .
Synthesis Analysis
In bacteria, guaA encodes guanosine monophosphate synthetase that confers an ability to biosynthesize guanine nucleotides de novo . Another method involves the condensation between the exocyclic amine of guanosine nucleotide with 3-[(benzyloxycarbonyl)amino]propionaldehyde in aqueous methanol, followed by reduction using sodium cyanoborohydride to furnish the corresponding N2-modified guanosine nucleotide .
Molecular Structure Analysis
The molecular formula of Guanosine-2’-monophosphate is C10H14N5O8P . More details about its structure can be found on the PubChem database .
Chemical Reactions Analysis
Guanosine and related nucleobases such as guanosine, deoxyguanosine, and isoguanosine are notable molecular tools for designing functional supramolecular assemblies. This popularity originates in their ability to self-assemble via a unique topological pluralism .
Physical and Chemical Properties Analysis
The average mass of Guanosine-2’-monophosphate is 363.221 Da . More details about its physical and chemical properties can be found on the PubChem database .
Scientific Research Applications
Supramolecular Hydrogels : Guanosine 5'-monophosphate forms blue emitting chiral carbon dots, leading to fluorescent hydrogels. This has potential applications in the development of smart materials and biotechnologies (Ghosh, Parasar, Bhattacharyya, & Dash, 2016).
Photoinduced Dynamics in Water : Research involving broad-band transient absorption spectroscopy and quantum-mechanical calculations has been used to study guanosine monophosphate in aqueous solutions. This research could enhance our understanding of nucleotide behavior under various conditions (Karunakaran, Kleinermanns, Improta, & Kovalenko, 2009).
Biomedical Research : Cyclic Guanosine Monophosphate has been implicated in the degeneration of photoreceptor cells, suggesting a link to certain types of blindness (Farber & Lolley, 1974).
Cardioprotection : Cyclic Guanosine Monophosphate signaling and phosphodiesterase-5 inhibitors show promise in treating heart-related diseases, such as myocardial infarction and cardiac hypertrophy (Kukreja, Salloum, & Das, 2012).
Gel Strength Enhancement : Guanosine-5'-Monophosphate Polyamine Hybrid Hydrogels have shown enhanced gel strength, making them potentially useful for the production of biocompatible materials and antitumor drug designs (Belda, Garcı́a-España, Morris, Steed, & Aguilar, 2017).
Bacterial Growth and Cell Surface Structures : Cyclic di-guanosine-monophosphate, a similar compound, has been shown to regulate bacterial growth on surfaces by controlling cellular adhesion components (Jenal, 2004).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIFIAZWCCBCGE-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130-50-7, 12237-00-2, 12222-03-6, 12222-09-2, 12223-03-9, 12237-02-4, 12237-07-9, 12237-24-0, 12238-01-6, 12238-07-2 | |
Record name | 2′-GMP | |
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Record name | Guanosine 2'-monophosphate | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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